molecular formula C19H15Cl2FN2OS B5986679 (3-CHLORO-4-FLUORO-1-BENZOTHIOPHEN-2-YL)[4-(3-CHLOROPHENYL)PIPERAZINO]METHANONE

(3-CHLORO-4-FLUORO-1-BENZOTHIOPHEN-2-YL)[4-(3-CHLOROPHENYL)PIPERAZINO]METHANONE

Cat. No.: B5986679
M. Wt: 409.3 g/mol
InChI Key: MRJBBNRSAAZWNP-UHFFFAOYSA-N
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Description

(3-CHLORO-4-FLUORO-1-BENZOTHIOPHEN-2-YL)[4-(3-CHLOROPHENYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This specific compound is characterized by the presence of chloro and fluoro substituents on the benzothiophene ring and a piperazine moiety attached to a methanone group. The compound’s unique structure makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-CHLORO-4-FLUORO-1-BENZOTHIOPHEN-2-YL)[4-(3-CHLOROPHENYL)PIPERAZINO]METHANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and a chlorinated benzene derivative.

    Introduction of Fluoro and Chloro Substituents: The chloro and fluoro substituents are introduced via electrophilic aromatic substitution reactions using appropriate halogenating agents.

    Attachment of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with the benzothiophene core.

    Formation of the Methanone Group: The final step involves the formation of the methanone group, typically through a condensation reaction between the piperazine derivative and a suitable carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-CHLORO-4-FLUORO-1-BENZOTHIOPHEN-2-YL)[4-(3-CHLOROPHENYL)PIPERAZINO]METHANONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the halogen substituents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.

Scientific Research Applications

(3-CHLORO-4-FLUORO-1-BENZOTHIOPHEN-2-YL)[4-(3-CHLOROPHENYL)PIPERAZINO]METHANONE has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Materials Science: The compound’s unique electronic properties make it of interest in the development of organic semiconductors and other advanced materials.

    Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (3-CHLORO-4-FLUORO-1-BENZOTHIOPHEN-2-YL)[4-(3-CHLOROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, in medicinal applications, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    (3-CHLORO-4-FLUORO-1-BENZOTHIOPHEN-2-YL)[4-(3-CHLOROPHENYL)PIPERAZINO]METHANONE: This compound is unique due to its specific substitution pattern and the presence of both chloro and fluoro substituents.

    Other Benzothiophene Derivatives: Compounds such as (3-chloro-4-fluoro-1-benzothiophen-2-yl)(4-phenyl-1-piperazinyl)methanone share a similar core structure but differ in the substituents attached to the benzothiophene ring and piperazine moiety.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct electronic and steric properties

Properties

IUPAC Name

(3-chloro-4-fluoro-1-benzothiophen-2-yl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2FN2OS/c20-12-3-1-4-13(11-12)23-7-9-24(10-8-23)19(25)18-17(21)16-14(22)5-2-6-15(16)26-18/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJBBNRSAAZWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(C4=C(C=CC=C4S3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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